Benzo[d]oxazole-6-carboxylic acid
Overview
Description
Benzo[d]oxazole-6-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. It is characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid group attached to the sixth position of the benzene ring. This structure forms the core of various derivatives that exhibit a wide range of biological activities, including anticonvulsant, antiallergic, antispermatogenic, anticancer, and antimicrobial properties .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including this compound, can be achieved through various methods. A metal-free and catalytic method using ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid has been described, which allows for the synthesis of benzoxazole derivatives from carboxylic acids . Another approach involves a one-step synthesis from carboxylic acids using commercially available PS-PPh3 resin combined with microwave heating, yielding high purities and yields . Additionally, a one-pot synthesis method has been reported that does not require ortho-disubstituted precursors and proceeds via CN formation followed by CO cyclization .
Molecular Structure Analysis
The molecular structure of benzo[d]oxazole derivatives can be confirmed through techniques such as single crystal X-ray diffraction. This method has been used to unambiguously determine the structure of 2-aryl 5-hydroxy benzo[d]oxazoles, which are closely related to this compound .
Chemical Reactions Analysis
Benzo[d]oxazole derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For instance, the cyclization of 5-(aryloxy)-v-triazole-4-carboxylic acids leads to the formation of potent antiallergic compounds . Similarly, the synthesis of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles has been achieved, which showed significant anticonvulsant effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can significantly affect the photophysical and electrochemical properties of these compounds . The introduction of various substituents at different positions on the benzoxazole core can also influence the inhibitory activities against enzymes such as acetylcholinesterase and butyrylcholinesterase .
Relevant Case Studies
Several case studies have demonstrated the potential applications of benzo[d]oxazole derivatives in various fields. For instance, 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives have been synthesized and evaluated as inhibitors of Staphylococcus aureus Sortase A, with some compounds exhibiting excellent inhibitory activity . Additionally, 2-aryl 5-hydroxy benzo[d]oxazoles have shown selective growth inhibition of cancer cells, with some compounds having IC50 values comparable to known anticancer drugs . These studies highlight the versatility and potential therapeutic value of this compound and its derivatives.
Scientific Research Applications
Microwave-assisted Synthesis of Benzoxazoles Derivatives
Benzoxazole and its derivatives play a significant role in medicinal chemistry due to their pharmacological activities. These compounds are also crucial in material science. The synthesis of benzoxazoles has been enhanced through microwave-assisted techniques, offering a more efficient approach than conventional methods. This synthesis process involves the condensation of 2-aminophenol or its derivatives with various reactants, leading to a diverse range of benzoxazole derivatives. The importance of benzoxazoles extends beyond pharmaceutical chemistry to dyestuff, polymer industries, agrochemicals, and optical brighteners. Microwave-assisted synthesis has proven to be a valuable technique for producing benzoxazoles efficiently and with high yield, highlighting its importance in both research and industrial applications (Özil & Menteşe, 2020).
Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest
Benzazoles, including benzo[d]oxazole-6-carboxylic acid derivatives, are of great interest in medicinal chemistry due to their wide range of biological activities. This review focuses on the development of new procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole and its derivatives, highlighting their potential therapeutic applications. The synthesis of 2-guanidinobenzazoles (2GBZs) involves various modifications and functionalizations, indicating their importance in creating new pharmacophores. The review emphasizes the synthetic chemists' interest in exploring the benzoxazole scaffold for developing new therapeutic agents, showcasing the versatility and potential of this compound derivatives in drug discovery (Rosales-Hernández et al., 2022).
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways
The review on the ABTS/PP decolorization assay demonstrates the extensive use of benzoxazole derivatives in assessing antioxidant capacity. This assay, alongside DPPH, is among the most popular for evaluating antioxidant activities. The review elucidates the reaction pathways involved in the ABTS assay, highlighting the role of benzoxazole derivatives in forming coupling adducts with ABTS•+, a process crucial for determining antioxidant capacity. This study underlines the significance of understanding the specific reactions and their contributions to the overall antioxidant capacity, showcasing the application of this compound derivatives in analytical chemistry and biochemistry (Ilyasov et al., 2020).
Mechanism of Action
Target of Action
Benzo[d]oxazole-6-carboxylic acid, also known as BTCA, is a benzoxazole derivative Benzoxazole derivatives have been reported to bind with various enzymes and receptors via numerous non-covalent interactions . These interactions can influence a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Mode of Action
Benzoxazole derivatives are known to interact with their targets through non-covalent interactions . These interactions can lead to changes in the function of the target proteins, thereby affecting the biological processes they are involved in.
Biochemical Pathways
Benzoxazole derivatives have been reported to influence a variety of biological pathways due to their wide spectrum of pharmacological activities . For instance, some benzoxazole derivatives have been found to inhibit the formation of amyloid fibrils, which are associated with several neurodegenerative diseases .
Pharmacokinetics
BTCA has a molecular weight of 163.13 , which is within the range generally favorable for oral bioavailability.
Result of Action
Benzoxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in the function of these targets.
Action Environment
It’s important to note that BTCA should be stored in a dry, cool place, away from fire sources and oxidizing agents .
Future Directions
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . Therefore, future research could focus on synthesizing various oxazole derivatives, including benzo[d]oxazole-6-carboxylic acid, and screening them for various biological activities.
properties
IUPAC Name |
1,3-benzoxazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNTUFQKHQMLSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623810 | |
Record name | 1,3-Benzoxazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
154235-77-5 | |
Record name | 1,3-Benzoxazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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